4-chloro-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
4-chloro-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a dipropoxyphenyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 4-chloro-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 3,4-dipropoxyphenylhydrazine to form an intermediate hydrazide. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the oxadiazole ring. The final product is obtained after purification through recrystallization or chromatography .
Chemical Reactions Analysis
4-chloro-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
4-chloro-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide include:
4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide: This compound has a similar benzamide structure but with a hydroxyphenyl group instead of a dipropoxyphenyl group.
3,5-dichloro-N-(4-chlorophenyl)benzamide: This compound contains additional chloro groups and is used in different chemical and biological applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C21H22ClN3O4 |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
4-chloro-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C21H22ClN3O4/c1-3-11-27-17-10-7-15(13-18(17)28-12-4-2)19-20(25-29-24-19)23-21(26)14-5-8-16(22)9-6-14/h5-10,13H,3-4,11-12H2,1-2H3,(H,23,25,26) |
InChI Key |
VYYMYPLJYMGMIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Cl)OCCC |
Origin of Product |
United States |
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